1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide
Overview
Description
1-[(2,5-Dichlorophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and dichlorophenyl and methoxyphenyl substituents.
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Dichlorophenyl and Methoxyphenyl Groups: These groups can be introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl and methoxyphenyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide can be compared with similar compounds such as:
1-[(2,5-Dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide: Similar structure but with a different position of the methoxy group.
1-[(2,5-Dichlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide: Similar structure but with an ethyl linker.
2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Similar substituents but with a different core structure.
The uniqueness of 1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-27-17-7-3-2-6-16(17)22-19(24)13-5-4-10-23(12-13)28(25,26)18-11-14(20)8-9-15(18)21/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYFNIGOZMSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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